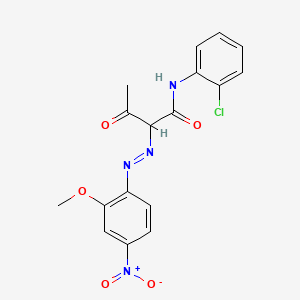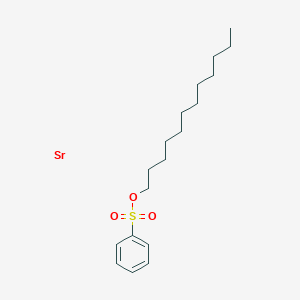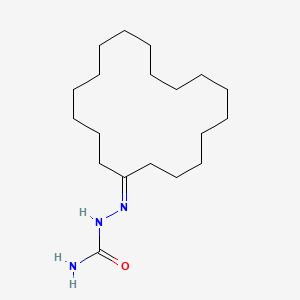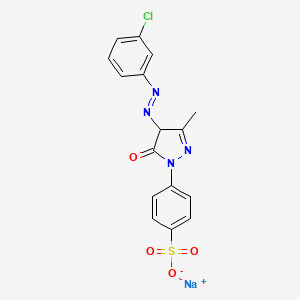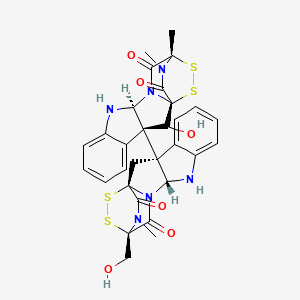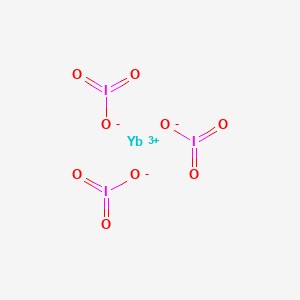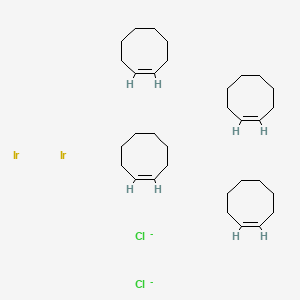
氯双(环辛烯)铱(I)二聚体
描述
Chlorobis(cyclooctene)iridium(I)dimer, also known as Ir2Cl2(coe)4, is an organoiridium compound with the formula Ir2Cl2(C8H14)4, where C8H14 is cis-cyclooctene . It is a yellow, air-sensitive solid that is used as a precursor to many other organoiridium compounds and catalysts .
Synthesis Analysis
The compound is prepared by heating an alcohol solution of sodium hexachloroiridate with cyclooctene in ethanol .Molecular Structure Analysis
The molecular formula of Chlorobis(cyclooctene)iridium(I)dimer is C32H56Cl2Ir2 . The molecular weight is 896.13 .Chemical Reactions Analysis
Chlorobis(cyclooctene)iridium(I)dimer is used as a catalyst for several reactions . These include Isomerization-hydroboration reactions with nido-carboranyldiphosphine as a stabilizing ligand, Hydrogen peroxide oxidation of hydroxamic acids and their subsequent hetero Diels-Alder cycloaddition reactions, and Immobilization of organic functional groups onto solid supports through vinylsilane coupling reactions .Physical And Chemical Properties Analysis
Chlorobis(cyclooctene)iridium(I)dimer is a solid at 20°C . It is air-sensitive and should be stored under inert gas . The melting point is 160-165°C (dec.) .科学研究应用
聚合催化剂: 氯双(环辛烯)铱(I)二聚体用于各种环烯烃(如降冰片烯、环戊烯和环辛烯)的聚合。它在这些反应中充当催化剂,尽管其活性取决于所用的具体烯烃 (Porri, Rossi, Diversi, & Lucherini, 1974).
析氧反应中的催化: 该化合物已被探索为析氧反应中的前催化剂,特别是与硝酸铈(IV)铵结合使用。它被认为在反应过程中形成铱氧化物基催化剂,这对析氧过程至关重要 (Madadkhani, Allakhverdiev, & Najafpour, 2020).
混合乙烯四氟乙烯配合物的形成: 该化合物可以与 C2F4 反应生成混合乙烯四氟乙烯配合物。这些配合物因其在创造具有新颖性质的材料方面的潜力而具有重要意义,因为乙烯配体可以被不同的烯烃(包括环辛烯)取代 (van Gaal & van der Ent, 1973).
单-和双(亚氨氧烯)铱配合物的合成: 氯双(环辛烯)铱(I)二聚体用于单-和双-亚氨氧烯铱配合物的合成。这些配合物在金属和亚氨氧烯配体之间表现出强烈的共价 π 键,这对它们的化学和物理性质很重要 (Do & Brown, 2022).
有机发光二极管 (OLED): 与氯双(环辛烯)铱(I)相关的甲酰基取代的氯桥联铱(III)二聚体显示出作为 OLED 中固态发射器的潜力。这些化合物在发射和效率方面已显示出令人鼓舞的结果 (Wong, Xie, Tourbillon, Sandroni, Cordes, Slawin, Samuel, & Zysman‐Colman, 2015).
微波加速合成: 微波辐射已被用于加速氯桥联铱(III)二聚体的制备,表明其在铱基材料的有效合成中的用途。这种方法简化了这些化合物的分离,并且对于推进有机金属化学具有重要意义 (Orwat, Oh, Zaranek, Kubicki, Januszewski, & Kownacki, 2020).
作用机制
Target of Action
Chlorobis(cyclooctene)iridium(I)dimer, also known as [Ir(coe)2Cl]2, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
The compound interacts with its targets by binding to them and facilitating their transformation. For instance, it is used in isomerization-hydroboration reactions with nido-carboranyldiphosphine as a stabilizing ligand . It is also used in the hydrogen peroxide oxidation of hydroxamic acids and their subsequent hetero Diels-Alder cycloaddition reactions .
Biochemical Pathways
The compound affects various biochemical pathways depending on the reaction it is catalyzing. For example, in isomerization-hydroboration reactions, it facilitates the rearrangement of the molecular structure (isomerization) and the addition of boron and hydrogen (hydroboration) to the reactants . In the oxidation of hydroxamic acids, it aids in the addition of an oxygen atom to the reactant .
Pharmacokinetics
It is used in controlled laboratory or industrial settings for specific chemical reactions .
安全和危害
未来方向
属性
IUPAC Name |
cyclooctene;iridium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJIQMGSHWWMCK-XFCUKONHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56Cl2Ir2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045899 | |
| Record name | Chlorobis(cyclooctene)iridium dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
896.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12246-51-4 | |
| Record name | Chlorobis(cyclooctene)iridium dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis((µ-chloro)bis(cyclooctene)iridium) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Chlorobis(cyclooctene)iridium(I) dimer interact with cerium(IV) ammonium nitrate (CAN) to facilitate the oxygen-evolution reaction (OER)? What is the proposed composition of the active catalyst?
A1: While the exact mechanism is still under investigation, the research suggests that Chlorobis(cyclooctene)iridium(I) dimer acts as a pre-catalyst in the presence of CAN. During the OER, a solid forms which exhibits catalytic activity. This solid is not simply iridium oxide, as often suggested in literature, but rather a more complex material. [] Characterization techniques revealed the presence of iridium, cerium, carbon, nitrogen, and oxygen within this catalytic material. [] Therefore, it's proposed that the active catalyst is an iridium oxide-based compound containing these elements, likely formed through the interaction of the iridium complex with CAN. [] Further research is needed to elucidate the precise structure and mechanism of this complex catalyst.
Q2: Are there any spectroscopic observations that support the formation of a catalytically active species upon mixing Chlorobis(cyclooctene)iridium(I) dimer with CAN?
A2: Yes, the research observed distinct peaks in the electronic spectra (500-750 nm) when Chlorobis(cyclooctene)iridium(I) dimer was mixed with CAN. [] Interestingly, similar peaks were observed with other iridium complexes in the presence of CAN. [] This observation led the researchers to hypothesize that a similar iridium oxide-based compound might be responsible for the OER activity across various iridium complexes when combined with CAN. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Indeno[2,1:4,5]imidazo[1,2-a]purine-6,12-dione, 3,5,5a,10b-tetrahydro-5a,10b-dihydroxy-](/img/no-structure.png)
![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)

